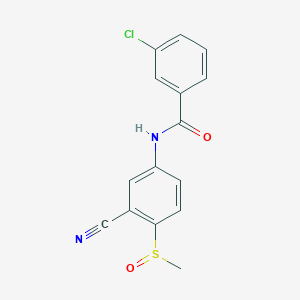
3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide involves complex chemical reactions. For instance, derivatives of benzo[b]thiophene-2-carboxamides are synthesized through reactions of substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides, showcasing methodologies that might be analogous to the synthesis of our target compound (Ried, Oremek, & Guryn, 1980).
Molecular Structure Analysis
The molecular structure of similar compounds has been thoroughly analyzed through various techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectra. Such detailed structural analyses provide a foundation for understanding the complex structure of 3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide. For example, Demir et al. (2016) conducted crystal structure analysis and spectral investigations to elucidate the structure of related benzamide compounds, which could parallel the structural analysis of our compound of interest (Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds have been explored to understand their interactions and transformations. For instance, the synthesis and reactions of new 3-Chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides demonstrate the potential chemical behaviors that might be expected from 3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide (Ried, Oremek, & Guryn, 1980).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystal structure are crucial for understanding the practical applications of a compound. Studies like those by Demir et al. (2016) provide insights into these aspects through detailed characterization, which is essential for comprehensive physical property analysis of our target compound (Demir et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological molecules, is essential for applications in synthesis and drug development. Research on related compounds, such as the work by Ried, Oremek, & Guryn (1980), sheds light on these aspects, providing a basis for the chemical property analysis of 3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide (Ried, Oremek, & Guryn, 1980).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has been explored in the synthesis of heterocyclic compounds. A study demonstrated the preparation of various pyrimidinone derivatives through reactions involving similar compounds. These derivatives exhibited antibiotic and antibacterial properties, highlighting the compound's potential in developing new drugs (Ahmed, 2007).
Photosensitized Oxidation Studies
In photosensitized oxidation studies, related compounds have been used to understand the mechanistic pathways of C-S bond cleavage in sulfoxide radical cations. This research provides insights into the photochemical behavior of molecules containing similar structural elements (Baciocchi et al., 2008).
Crystal Structure Analysis
The compound's structural analogs have been analyzed to understand their crystal structures, which is crucial in drug design and material science. For instance, the crystal structures of three anticonvulsant enaminones were determined to study their molecular conformations (Kubicki et al., 2000).
Synthesis of Chromones
Research on the synthesis of chromones, important in pharmaceutical chemistry, utilized similar compounds. These studies contributed to the development of novel methods for synthesizing chromones, which are significant in medicinal chemistry (Klutchko et al., 1974).
Inhibitors of Bruton's Tyrosine Kinase
Studies on analogs of 3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide have shown their potential as inhibitors of Bruton's tyrosine kinase (BTK), a protein crucial in the development of B cells. This research has implications for treatments of diseases involving the immune system (Ghosh et al., 2000).
Molecular and Material Science
In molecular and material science, the compound and its derivatives have been used to understand molecular interactions and crystal packing, which are essential in designing new materials and pharmaceuticals. For example, the crystal structure of a related compound was analyzed to study molecular interactions (Choi et al., 2008).
Eigenschaften
IUPAC Name |
3-chloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-21(20)14-6-5-13(8-11(14)9-17)18-15(19)10-3-2-4-12(16)7-10/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJUQVWEHCGHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2490454.png)
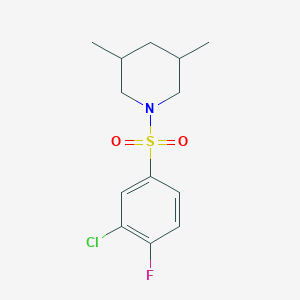

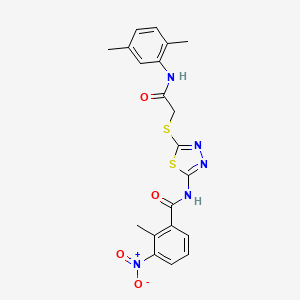
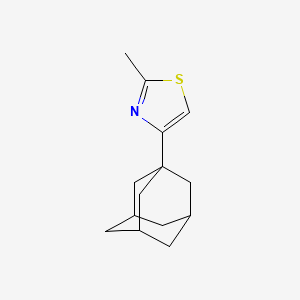
![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)
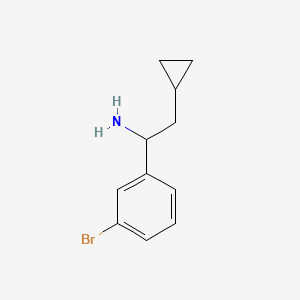
![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)
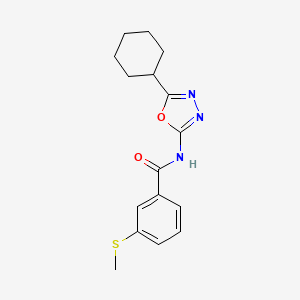
![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)
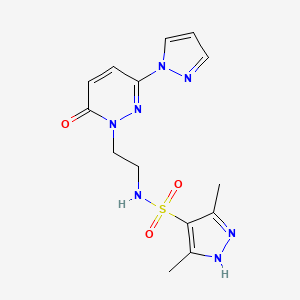
![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)